molecular formula C14H14FN3O2S B6014546 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B6014546
M. Wt: 307.35 g/mol
InChI Key: UIXPJZUHSXRLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group and an acetamide moiety bearing a 4-fluorophenyl substituent. The Z-configuration at the thiadiazolylidene linkage is critical for its stereoelectronic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPJZUHSXRLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenyl acetic acid derivative, followed by the formation of the thiadiazole ring through cyclization reactions. The final step involves the coupling of the tetrahydrofuran ring to the thiadiazole moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3,4-thiadiazole ring is a common scaffold in many analogs. Key structural variations include:

Compound Name Substituents on Thiadiazole/Triazole Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
Target Compound Tetrahydrofuran-2-yl Not provided 4-Fluorophenyl, Acetamide N/A
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Acetyl, 4-Fluorophenyl 281.31 Acetamide, Fluorophenyl Crystal structure analyzed
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-methylphenyl)acetamide Ethyl, Furan-2-yl 383.46 Sulfanyl, Methylphenyl Not reported
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide Trifluoromethyl 393.33 Trifluoromethyl, Propan-2-yl Herbicidal (FOE 5043)

Key Observations :

  • The tetrahydrofuran substituent in the target compound may enhance solubility compared to bulkier aryl groups (e.g., naphthofuran in ).

Substituent Effects on Bioactivity

  • Antibacterial Activity : The naphthofuran-substituted analog () showed moderate antibacterial activity, attributed to the planar aromatic system enhancing DNA intercalation . The target compound’s tetrahydrofuran group, being less planar, may reduce such interactions.
  • Anti-Exudative Activity : Triazole derivatives (e.g., ) exhibited anti-inflammatory effects comparable to diclofenac sodium, suggesting that the acetamide-thiadiazole framework could modulate cyclooxygenase pathways .

Crystallographic and Computational Insights

  • Crystal Packing: The analog in crystallizes in the monoclinic space group P2₁/c with hydrogen bonding between NH and carbonyl groups, stabilizing the lattice . Similar interactions are expected in the target compound.
  • Software Tools : SHELX () and WinGX () are widely used for structural refinement, suggesting these tools could elucidate the target’s conformation and intermolecular interactions .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics, including the presence of a fluorophenyl group and a thiadiazole moiety, suggest possible interactions with various biological targets.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C14_{14}H14_{14}FN3_3O2_2S
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 1190291-80-5

The structure features a tetrahydrofuran ring, which may enhance its solubility and facilitate interactions with biological systems.

Anticancer Properties

Research indicates that compounds with thiadiazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can suppress the growth of various human cancer cell lines:

Cell Line Compound Tested IC50_{50} Value
A549 (Lung)This compoundTBD
SK-MEL-2 (Skin)N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide4.27 µg/mL
SK-OV-3 (Ovarian)Various thiadiazole derivativesIC50_{50} values ranging from 0.04 to 23.6 µM

The anticancer mechanism is often associated with the inhibition of key signaling pathways such as ERK1/2, which are crucial for cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. The specific mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes:

Microorganism Activity
Staphylococcus aureusSignificant inhibition observed
Escherichia coliModerate activity reported

The presence of the fluorine atom in the phenyl ring is believed to enhance lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following factors are significant:

  • Substituent Variability : The nature of substituents on the thiadiazole ring can greatly influence activity.
  • Fluorine Substitution : Compounds with fluorine substitutions often show enhanced potency against cancer cells compared to their non-fluorinated counterparts .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Alam et al. (2011) reported significant anticancer activity in a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against various human cancer cell lines.
  • Hosseinzadeh Leila et al. (2013) synthesized new thiadiazole derivatives that exhibited potent anticancer effects against prostate and breast cancer cell lines.

These findings underscore the therapeutic potential of thiadiazole-based compounds in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.